molecular formula C13H21NO2S B2987096 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide CAS No. 1448076-31-0

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2987096
CAS No.: 1448076-31-0
M. Wt: 255.38
InChI Key: DLXUBSWLXBPVOM-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of thiophene with an appropriate amine derivative under palladium-catalyzed conditions.

  • Nucleophilic Substitution Reaction: The compound can be synthesized by reacting a suitable thiophene derivative with an amine in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace certain atoms or groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Strong bases like sodium hydride (NaH) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various sulfoxides and sulfones can be formed.

  • Reduction Products: Reduced thiophene derivatives and amine derivatives.

  • Substitution Products: Different substituted thiophene derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

  • Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Methyl-3-thiophenethiol: A thiophene derivative with similar structural features.

  • 2-Thiophenemethylamine: Another thiophene derivative used in various applications.

Uniqueness: N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide stands out due to its specific functional groups and the presence of both methoxy and dimethylbutanamide moieties, which contribute to its unique chemical and biological properties.

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Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-13(2,3)7-12(15)14-8-11(16-4)10-5-6-17-9-10/h5-6,9,11H,7-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXUBSWLXBPVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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